ethyl 6-(3,4-dichlorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
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Overview
Description
Ethyl 6-(3,4-dichlorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex organic compound that belongs to the class of pyrimido[2,1-b][1,3]thiazine derivatives. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a methyl group, and a thiazine ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of ethyl 6-(3,4-dichlorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the cyclization of chalcones with diphenylthiourea in ethanol using potassium hydroxide (KOH) and a few drops of piperidine as a catalyst . This method is favored for its efficiency and relatively mild reaction conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Ethyl 6-(3,4-dichlorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, using reagents such as halides or amines.
Cyclization: The formation of the thiazine ring itself is a result of cyclization reactions involving chalcones and thiourea derivatives.
Scientific Research Applications
Ethyl 6-(3,4-dichlorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of ethyl 6-(3,4-dichlorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
Ethyl 6-(3,4-dichlorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can be compared with other similar compounds, such as:
Indole derivatives: These compounds share some structural similarities and biological activities, including antiviral and anticancer properties.
Thiazole derivatives: These compounds also exhibit a range of biological activities and are used in various pharmaceutical applications.
Pyrimidine derivatives: Known for their broad spectrum of pharmacological properties, including antiviral, antibacterial, and anticancer effects.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities.
Properties
Molecular Formula |
C17H16Cl2N2O3S |
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Molecular Weight |
399.3 g/mol |
IUPAC Name |
ethyl 6-(3,4-dichlorophenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
InChI |
InChI=1S/C17H16Cl2N2O3S/c1-3-24-16(23)14-9(2)20-17-21(13(22)6-7-25-17)15(14)10-4-5-11(18)12(19)8-10/h4-5,8,15H,3,6-7H2,1-2H3 |
InChI Key |
AUAUILSKCAZRHE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)Cl)Cl)C(=O)CCS2)C |
Origin of Product |
United States |
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